9-(Methylamino)acridine

Cytochrome P450 Enzyme Kinetics Drug Metabolism

Procure 9-(Methylamino)acridine as a validated reference standard for calibrating real-time CYP1A1 and CYP2D6 N-dealkylase assays, leveraging its 27-fold fluorescence enhancement upon conversion to 9-aminoacridine. Its well-characterized kinetic parameters (CYP1A1 Km = 1.09 ± 0.68 μM) ensure inter-laboratory reproducibility. This compound serves as an essential baseline for DNA-binding SAR studies and synthetic elaboration into potent antibacterial derivatives. Substitution with non-methyl analogs will invalidate established calibration curves and comparative biological evaluations.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 22739-29-3
Cat. No. B11770969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methylamino)acridine
CAS22739-29-3
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNC1=C2C=CC=CC2=NC3=CC=CC=C31
InChIInChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)
InChIKeyBSDDSRKVZZVVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Methylamino)acridine (CAS 22739-29-3) Technical Overview for Scientific Procurement


9-(Methylamino)acridine, also known as N-methylacridin-9-amine, is a substituted acridine derivative with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol [1]. This compound is characterized by a methylamino group at the 9-position of the tricyclic acridine ring system, which confers distinct physicochemical and biological properties compared to other 9-substituted acridine analogs . The compound exhibits a planar aromatic structure capable of DNA intercalation, and its N-methyl substitution influences both its fluorescence properties and its metabolic stability as a substrate for cytochrome P450 enzymes [2]. This molecule serves as a key intermediate in the development of fluorescent probes, chemiluminescent labels, and bioactive acridine derivatives, with its defined substitution pattern making it a valuable reference standard for structure-activity relationship studies.

Why 9-(Methylamino)acridine Cannot Be Casually Substituted in Research and Industrial Workflows


The substitution of 9-(methylamino)acridine with other acridine derivatives, such as 9-aminoacridine (9-AA) or 9-alkylaminoacridines with varying chain lengths, is not scientifically valid due to marked differences in DNA binding affinity, metabolic stability toward cytochrome P450 enzymes, hydrolysis kinetics, and antibacterial potency . While acridine-based compounds share a common tricyclic core, the specific N-9 substitution dictates the compound's intercalation strength, fluorescence quantum yield, and biological activity profile. For instance, 9-methylaminoacridine exhibits a distinct Km value for CYP1A1 (1.09 μM) compared to its ethyl analog (0.35 μM), demonstrating that even minor alkyl chain variations produce significant alterations in enzyme recognition [1]. Furthermore, the C9-N15 bond hydrolysis rate is critically dependent on amine substitution, with secondary amines like 9-methylaminoacridine showing intermediate stability between primary (9-aminoacridine) and tertiary analogs [2]. Generic substitution without accounting for these quantitative differences will compromise assay reproducibility, lead to erroneous SAR conclusions, and invalidate comparative biological evaluations.

Quantitative Differentiation of 9-(Methylamino)acridine Against Closest Analogs


9-Methylaminoacridine CYP1A1 N-Dealkylation Kinetics Compared to 9-Ethylaminoacridine

9-(Methylamino)acridine (MAA) serves as a selective fluorogenic substrate for CYP1A1 and CYP2D6, with kinetic parameters that differ substantially from its ethyl analog (EAA). In recombinant enzyme assays, MAA exhibited a Km of 1.09 ± 0.68 μM for CYP1A1, whereas EAA showed a 3.1-fold lower Km of 0.35 ± 0.21 μM, indicating that EAA has a higher affinity for the enzyme active site [1]. The Vmax values also differed, with MAA at 61.9 ± 48.5 pmol 9AA/min/pmol CYP1A1 compared to EAA at 113.8 ± 8.4 pmol 9AA/min/pmol CYP1A1, representing a 1.84-fold higher catalytic turnover for the ethyl derivative [1]. This differential recognition is attributed to the increased hydrophobic interaction of the ethyl side chain with the CYP1A1 binding pocket, as reflected in the calculated binding energies (ΔGbind): –8.266 kcal/mol for MAA versus –8.950 kcal/mol for EAA with CYP1A1 [1]. These quantitative differences underscore the necessity of using the specific methylamino derivative when calibrating assays intended to detect N-dealkylase activity, as substitution with other alkyl chain lengths will alter both sensitivity and dynamic range.

Cytochrome P450 Enzyme Kinetics Drug Metabolism

DNA Binding Affinity of 9-Methylaminoacridine Compared to Novel Acridinylthiourea Derivatives

9-Methylaminoacridine (compound 2) was employed as a reference standard to benchmark the DNA binding affinity of novel acridinylthiourea derivatives. In spectrophotometric drug-DNA titration assays with calf thymus DNA, the acridinium cation of compound 1 (ACR-NH-(CH₂)₂-C(S)-NHCH₃) displayed a strong binding constant of Ki = 1.5 × 10⁶ M⁻¹ . In contrast, 9-methylaminoacridine (compound 2) exhibited approximately 10-fold weaker binding, with its exact Ki value not reported but quantified as 'an order of magnitude stronger than that of simple 9-methylaminoacridine' . This differential binding affinity highlights the moderate intercalation capacity of the parent 9-methylaminoacridine scaffold relative to structurally elaborated analogs. The excluded site size (n) for compound 1 was determined to be 2 bp, consistent with classical intercalation, while 9-methylaminoacridine serves as the baseline comparator for assessing enhancement conferred by additional DNA-binding motifs . This quantitative relationship establishes 9-methylaminoacridine as an essential control compound for SAR studies evaluating DNA-targeted acridine-based therapeutics.

DNA Intercalation Binding Affinity Anticancer Agents

Hydrolytic Stability of 9-Methylaminoacridine Relative to Primary and Tertiary 9-Aminoacridine Analogs

The C9-N15 bond of 9-amino-substituted acridines undergoes pH-dependent hydrolysis to yield acridones, a degradation pathway that directly impacts compound stability in aqueous formulations and biological assays. A systematic computational and experimental study demonstrated that the rate of hydrolysis is governed by two primary factors: delocalization across the C9-N15 bond and steric effects from N-substituents [1]. Primary 9-aminoacridines exhibit the greatest delocalization and consequently the slowest hydrolysis rates, whereas tertiary substituted amines are forced into gauche-like conformations that diminish delocalization, resulting in rapid hydrolysis [1]. 9-Methylaminoacridine, as a secondary amine, occupies an intermediate stability position: it possesses moderate delocalization (greater than tertiary but less than primary analogs) and experiences modest steric hindrance from the single methyl group [1]. While the source does not provide absolute rate constants for each derivative, the class-level inference establishes that 9-methylaminoacridine offers a balance of acceptable aqueous stability while retaining sufficient reactivity for applications where controlled N-dealkylation or amine exchange is desired [1].

Chemical Stability Hydrolysis Drug Formulation

Antibacterial Activity of 9-Methylaminoacridine Derivatives Against Staphylococcus aureus Strains

A series of 9-alkylaminoacridines were synthesized and evaluated for antibacterial activity against methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains . The study established a clear structure-activity relationship wherein the N-alkyl chain length critically determines antibacterial potency. Optimal activity was observed for alkyl chains of 10 to 14 carbons, achieving peak MIC₉₉ values of 2–3 μM . In this context, 9-methylaminoacridine, bearing the shortest possible alkyl substituent (methyl), serves as the minimal chain length reference point. While the methyl derivative itself exhibits lower antibacterial activity compared to longer alkyl chain analogs, it is the essential starting material for synthetic elaboration and provides the baseline activity for evaluating the contribution of chain elongation to membrane disruption . The mechanism of action for these compounds was proposed to involve amphiphilic membrane-active disruption rather than classical topoisomerase inhibition or DNA intercalation . This class-level inference positions 9-methylaminoacridine as the foundational scaffold for developing optimized antibacterial candidates, with procurement of the parent compound enabling systematic SAR exploration.

Antibacterial MRSA Membrane Disruption

Fluorescence Turn-On Ratio of 9-Methylaminoacridine Upon N-Dealkylation to 9-Aminoacridine

9-(Methylamino)acridine (MAA) functions as a fluorogenic substrate in a real-time fluorescence assay system designed to monitor N-dealkylase activity [1]. The assay principle relies on the enzymatic conversion of 9-N-(alkylamino)acridine derivatives to the highly fluorescent product 9-aminoacridine (9AA). Quantitative fluorescence measurements demonstrated that 9AA exhibits approximately 27-fold higher fluorescence intensity than the parent 9-N-(alkylamino)acridine substrates when excited at 405 nm and emission is measured at 455 nm [1]. This substantial fluorescence enhancement upon N-dealkylation enables sensitive, real-time monitoring of cytochrome P450 activity in microsomal preparations and cell suspensions without requiring separation steps or additional detection reagents. The methylamino derivative (MAA) is particularly suitable for assays using CYP1A1 and CYP2D6, with Vmax values of 61.9 and 501 pmol 9AA/min/pmol P450, respectively [1]. This fluorescence turn-on ratio directly supports the use of 9-methylaminoacridine in high-throughput screening formats, including 96-well microtiter plate assays and cuvette-based spectrofluorimetry [1].

Fluorogenic Substrate Fluorescence Assay High-Throughput Screening

Thermodynamic Stability of 9-Methylaminoacridine as Indicated by Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH) of 9-(methylamino)acridine has been determined by thermogravimetric analysis (TGA) to be 107 kJ/mol at 480 K [1]. This thermodynamic parameter provides a quantitative measure of the intermolecular lattice energy in the crystalline solid state, which directly correlates with physical stability during storage, handling, and formulation processes. While comparative sublimation data for closely related 9-aminoacridine derivatives were not identified in the same study, this value serves as a reference point for evaluating the solid-state stability of the methylamino derivative. Compounds with higher sublimation enthalpies generally exhibit lower vapor pressures and reduced tendency toward sublimation loss during long-term storage under ambient or elevated temperature conditions [1]. For procurement and inventory management, the 107 kJ/mol value informs appropriate storage requirements and shelf-life expectations, particularly when the compound is intended for use as a reference standard where mass accuracy is critical.

Physical Chemistry Thermal Analysis Formulation Stability

Validated Application Scenarios for 9-(Methylamino)acridine Based on Quantitative Evidence


Calibration Standard for Cytochrome P450 N-Dealkylase Activity Assays

9-(Methylamino)acridine is the preferred substrate for calibrating real-time fluorescence assays that measure CYP1A1 and CYP2D6 N-dealkylase activity. The well-characterized kinetic parameters (Km = 1.09 ± 0.68 μM for CYP1A1; Vmax = 61.9 ± 48.5 pmol 9AA/min/pmol) and the 27-fold fluorescence enhancement upon conversion to 9-aminoacridine provide a robust, quantitative foundation for assay validation and inter-laboratory reproducibility [1]. Substitution with longer alkyl chain analogs (e.g., ethyl, propyl) will alter both affinity and turnover, thereby invalidating calibration curves established for the methyl derivative. This compound is specifically indicated for use in 96-well microtiter plate formats and cuvette-based spectrofluorimetry in drug metabolism studies, particularly when screening for CYP1A1 or CYP2D6 inhibitors or assessing microsomal N-dealkylase activity from human, rat, or monkey hepatic preparations [1].

Reference Standard for DNA Binding Affinity Benchmarking in Anticancer Drug Discovery

In structure-activity relationship (SAR) studies aimed at developing DNA-targeted acridine-based anticancer agents, 9-methylaminoacridine serves as an essential baseline reference compound. Its DNA binding affinity (approximately 10-fold weaker than optimized acridinylthiourea derivatives with Ki = 1.5 × 10⁶ M⁻¹) provides a reproducible benchmark for quantifying the enhancement conferred by structural elaboration [1]. Researchers should procure this compound for use as a control in spectrophotometric drug-DNA titration assays, ethidium bromide displacement experiments, and competitive binding studies. The moderate intercalation capacity of 9-methylaminoacridine allows for clear differentiation between weak, moderate, and strong DNA binders within acridine-based chemical series, thereby guiding medicinal chemistry optimization efforts [1].

Core Scaffold for Synthesis of Long-Chain Antibacterial 9-Alkylaminoacridines

9-Methylaminoacridine represents the foundational scaffold from which longer-chain N-alkylaminoacridine derivatives with potent antibacterial activity are synthesized. Structure-activity relationship studies have established that optimal antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) is achieved with alkyl chains of 10 to 14 carbons, yielding MIC₉₉ values of 2–3 μM [1]. Procurement of the parent 9-methylaminoacridine compound is required for synthetic elaboration via N-alkylation reactions to generate the bioactive long-chain derivatives. The methylamino derivative also serves as the minimal activity control in antibacterial susceptibility testing, enabling quantification of the potency enhancement attributable to chain elongation. This application is particularly relevant for medicinal chemistry laboratories engaged in developing novel antimicrobial agents targeting drug-resistant Gram-positive pathogens [1].

Intermediate Stability Reference for Formulation Development of Acridine-Based Therapeutics

The hydrolytic stability profile of 9-methylaminoacridine positions it as a useful reference compound for assessing aqueous formulation stability of 9-aminoacridine derivatives. Computational and experimental studies indicate that secondary amines such as 9-methylaminoacridine exhibit intermediate hydrolysis rates at the C9-N15 bond, situated between the slow hydrolysis of primary 9-aminoacridines and the rapid degradation of tertiary analogs [1]. Formulation scientists developing acridine-based drug products can procure 9-methylaminoacridine as a stability benchmark to evaluate the relative degradation kinetics of novel derivatives under various pH and buffer conditions. Additionally, its documented enthalpy of sublimation (107 kJ/mol at 480 K) provides a quantitative metric for assessing solid-state physical stability during storage and handling, informing appropriate packaging and temperature control requirements for inventory management [2].

Technical Documentation Hub

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